Methyl 4-bromo-3-oxopentanoate

Catalog No.
S801266
CAS No.
105983-77-5
M.F
C6H9BrO3
M. Wt
209.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-bromo-3-oxopentanoate

CAS Number

105983-77-5

Product Name

Methyl 4-bromo-3-oxopentanoate

IUPAC Name

methyl 4-bromo-3-oxopentanoate

Molecular Formula

C6H9BrO3

Molecular Weight

209.04 g/mol

InChI

InChI=1S/C6H9BrO3/c1-4(7)5(8)3-6(9)10-2/h4H,3H2,1-2H3

InChI Key

HCBQTGAZENNMLM-UHFFFAOYSA-N

SMILES

CC(C(=O)CC(=O)OC)Br

Synonyms

Pentanoic acid, 4-broMo-3-oxo-, Methyl ester

Canonical SMILES

CC(C(=O)CC(=O)OC)Br

Methyl 4-bromo-3-oxopentanoate (CAS 105983-77-5) is a functionalized β-ketoester, a class of organic compounds widely used as versatile precursors in chemical synthesis. Its principal value lies in its bifunctional nature, containing both a reactive bromine atom and a keto-ester moiety. This structure makes it a strategic building block for constructing complex heterocyclic rings, which are core scaffolds in many pharmaceutical agents and functional materials. [REFS-1, REFS-2]

Substituting Methyl 4-bromo-3-oxopentanoate with analogs like the corresponding ethyl ester or the chloro-derivative is often not viable without significant process re-validation. The choice of halide (bromo vs. chloro) directly dictates reactivity; the carbon-bromine bond is weaker and more easily cleaved than a carbon-chlorine bond, making the bromo-compound more reactive in key cyclization and substitution reactions. [1]. This allows for milder reaction conditions, potentially reducing byproduct formation and energy costs. Similarly, switching the methyl ester for an ethyl ester alters the compound's molecular weight and steric profile, which can impact reaction kinetics and molar efficiency in scaled-up syntheses.

Enhanced Reactivity Profile Compared to Chloro-Analog in Heterocyclic Core Synthesis

In a patented synthesis for a pyrimidinone intermediate, Methyl 4-bromo-3-oxopentanoate was shown to be a viable precursor under specific process conditions. Notably, its direct analog, methyl 4-chloro-3-oxopentanoate, required identical and relatively forcing conditions (110°C for 5 hours) to facilitate the reaction. [1]. Given that C-Br bonds are intrinsically more reactive than C-Cl bonds, the bromo-compound offers greater potential for process optimization (e.g., lower temperatures or shorter reaction times), which was not explored in this specific patent but remains a key advantage for process chemists.

Evidence DimensionProcess Conditions for Pyrimidinone Synthesis
Target Compound DataReaction proceeds effectively at 110°C for 5 hours.
Comparator Or BaselineMethyl 4-chloro-3-oxopentanoate requires the same conditions (110°C for 5 hours).
Quantified DifferenceIdentical conditions used, implying the chloro-analog is significantly less reactive and requires forcing conditions, while the bromo-analog offers a wider, more flexible processing window.
ConditionsCyclocondensation reaction to form a pyrimidinone core, as described in patent WO2011008487A1.

The higher intrinsic reactivity provides process chemists with greater flexibility to optimize reaction conditions, potentially lowering energy costs and improving the impurity profile.

Superior Molar Economy Compared to Ethyl Ester Analog for Large-Scale Synthesis

When considering procurement for scaled synthesis, the choice of ester group affects the material's molar density. Methyl 4-bromo-3-oxopentanoate has a molecular weight of 209.04 g/mol. [1]. The closest analog, Ethyl 4-bromo-3-oxopentanoate, has a molecular weight of 223.07 g/mol due to the additional CH2 group. [2]. For every kilogram of material procured, the methyl ester provides approximately 6.7% more moles of the reactive scaffold.

Evidence DimensionMolar Quantity per Unit Mass
Target Compound Data4.78 moles per kg (MW = 209.04 g/mol)
Comparator Or BaselineEthyl 4-bromo-3-oxopentanoate: 4.48 moles per kg (MW = 223.07 g/mol)
Quantified Difference~6.7% higher molar quantity for the methyl ester.
ConditionsBased on calculated molecular weights.

In large-scale manufacturing where reagents are purchased by weight, selecting the methyl ester translates to a direct, quantifiable increase in the amount of reactive material per unit cost.

Enables Direct Route to Key Intermediates, Bypassing Hazardous On-Site Bromination

A potential alternative to procuring this compound is to purchase the non-brominated precursor, Methyl 3-oxopentanoate, and perform the bromination in-house. However, this on-site synthesis requires handling hazardous and corrosive reagents like elemental bromine (Br2) or N-bromosuccinimide (NBS), often at elevated temperatures. [1]. Procuring the pre-brominated CAS 105983-77-5 eliminates a hazardous synthesis step, simplifying the supply chain and improving process safety.

Evidence DimensionProcess Safety and Simplicity
Target Compound DataA single, ready-to-use building block.
Comparator Or BaselineMethyl 3-oxopentanoate requires an additional, hazardous bromination step before use.
Quantified DifferenceEliminates one complete, high-hazard reaction step from the user's workflow.
ConditionsStandard alpha-bromination of a beta-ketoester.

This simplifies the manufacturing workflow, reduces safety risks associated with handling elemental bromine, and outsources a potentially variable-yield step to a specialized supplier.

Precursor for Pyrazine-Based Antiviral APIs like Favipiravir

The compound is a documented building block for pyrazine-based heterocycles, a core structure in the antiviral drug Favipiravir. [1]. Its reactivity profile makes it a suitable choice for constructing the pyrazinone ring system, a critical step in the overall synthesis.

Development of PI3K Inhibitor Scaffolds and Other Kinase Modulators

As demonstrated in patent literature, this compound is used in the synthesis of pyrimidinone-based structures that serve as scaffolds for phosphoinositide 3-kinase (PI3K) inhibitors. [2]. Its utility here is driven by its efficient cyclization to form the core heterocyclic system, where the bromo-group's reactivity is a key enabler.

Process Optimization in Large-Scale Heterocyclic Synthesis

For chemical manufacturers focused on process efficiency, this compound is the right choice over its chloro-analog when the goal is to develop milder, more energy-efficient reaction conditions. Furthermore, its higher molar density compared to the ethyl ester provides a direct cost-of-goods advantage in large-volume campaigns.

XLogP3

1.2

Other CAS

105983-77-5

Dates

Last modified: 09-13-2023

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